molecular formula C22H18O4 B117100 Amediplase CAS No. 151910-75-7

Amediplase

Cat. No.: B117100
CAS No.: 151910-75-7
M. Wt: 346.4 g/mol
InChI Key: YQINXCSNGCDFCQ-CMOCDZPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amediplase is produced through recombinant DNA technology. The gene encoding the desired protein is inserted into Chinese Hamster Ovary (CHO) cells, which then express the protein . The production process involves several steps, including fermentation, purification, and formulation.

Industrial Production Methods: Prometic Life Sciences, in collaboration with Menarini Biotech, developed a scalable manufacturing process for this compound using Mimetic Ligand™ technology . This process is designed to produce high yields of the compound suitable for clinical trials and potential commercial use.

Chemical Reactions Analysis

Types of Reactions: Amediplase primarily undergoes enzymatic reactions as a plasminogen activator. It does not typically participate in oxidation, reduction, or substitution reactions like small organic molecules.

Common Reagents and Conditions: The primary reagents involved in the production of this compound are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various buffers. The conditions are typically those required for cell culture and protein expression.

Major Products Formed: The major product formed from the expression of the this compound gene in CHO cells is the this compound protein itself, which is then purified and formulated for use.

Scientific Research Applications

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

Mechanism of Action

Amediplase exerts its effects by activating plasminogen to plasmin, an enzyme that breaks down fibrin clots . The kringle 2 domain from tissue plasminogen activator and the protease domain from pro-urokinase work together to bind to fibrin and convert plasminogen to plasmin. This process leads to the dissolution of blood clots and restoration of normal blood flow .

Properties

CAS No.

151910-75-7

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol

InChI

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChI Key

YQINXCSNGCDFCQ-CMOCDZPBSA-N

SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Key on ui other cas no.

151910-75-7

Synonyms

trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene

Origin of Product

United States

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